

# Carisbamate: A Deep Dive Beyond Sodium Channel Blockade

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## Compound of Interest

Compound Name: Carisbamate

Cat. No.: B1668445

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An In-depth Technical Guide on the Molecular Targets of **Carisbamate** for Researchers, Scientists, and Drug Development Professionals.

## Introduction

**Carisbamate** ((S)-2-O-carbamoyl-1-(2-chlorophenyl)ethanol), an investigational antiepileptic drug, has demonstrated a broad spectrum of activity in preclinical seizure models. While its mechanism of action has been partly attributed to the modulation of voltage-gated sodium channels, a growing body of evidence indicates that its therapeutic potential may stem from a more complex pharmacological profile involving multiple molecular targets. This technical guide provides a comprehensive overview of the molecular targets of **Carisbamate** beyond sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

## Quantitative Data Summary

The following table summarizes the quantitative data available for **Carisbamate**'s interaction with its identified molecular targets. This allows for a direct comparison of its potency and efficacy across different channels and neuronal processes.

Target/Process	Parameter	Value	Cell Type / Model	Source
Voltage-Gated Sodium Channels (for reference)				
Transient Na <sup>+</sup> Current (I <sub>Na(T)</sub> )	IC50	56.4 $\mu$ M	GH3 cells	[1]
Late Na <sup>+</sup> Current (I <sub>Na(L)</sub> )	IC50	11.4 $\mu$ M	GH3 cells	[1]
Rat Nav1.2 Channels	IC50	68 $\mu$ M	Rat Brain	[2]
Voltage-Gated Sodium Channels	IC50	89 $\mu$ M	Cultured Rat Hippocampal Neurons	[2]
Hyperpolarization-Activated Cation Current (I <sub>h</sub> )	Inhibition	Markedly decreased whole-cell I <sub>h</sub> conductance	GH3 cells	[3]
Spontaneous Recurrent Epileptiform Discharges (SREDs)	ED50	58.75 $\pm$ 2.43 $\mu$ M	Cultured Hippocampal Neurons	[4]
Sustained Repetitive Firing (SRF)	Inhibition	46% at 30 $\mu$ M, 87% at 100 $\mu$ M	Cultured Rat Hippocampal Neurons	[2]
T-type Calcium Channels (Cav3.1)	Inhibition	Remaining current: 83.2 $\pm$ 1.9% at 100 $\mu$ M, 71.2 $\pm$ 4.2% at 300 $\mu$ M	Transfected Cells	[5]

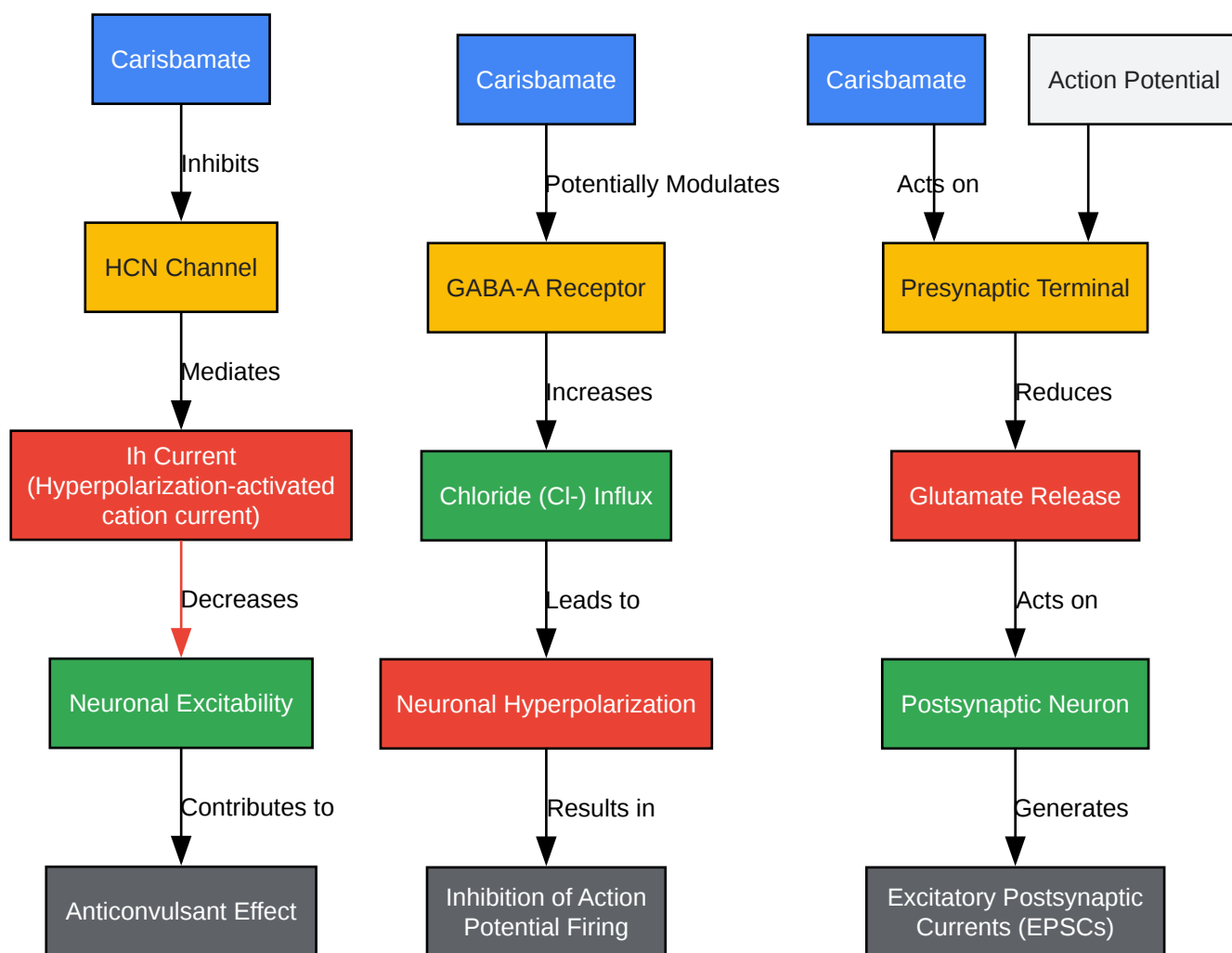
## Molecular Targets and Mechanisms of Action

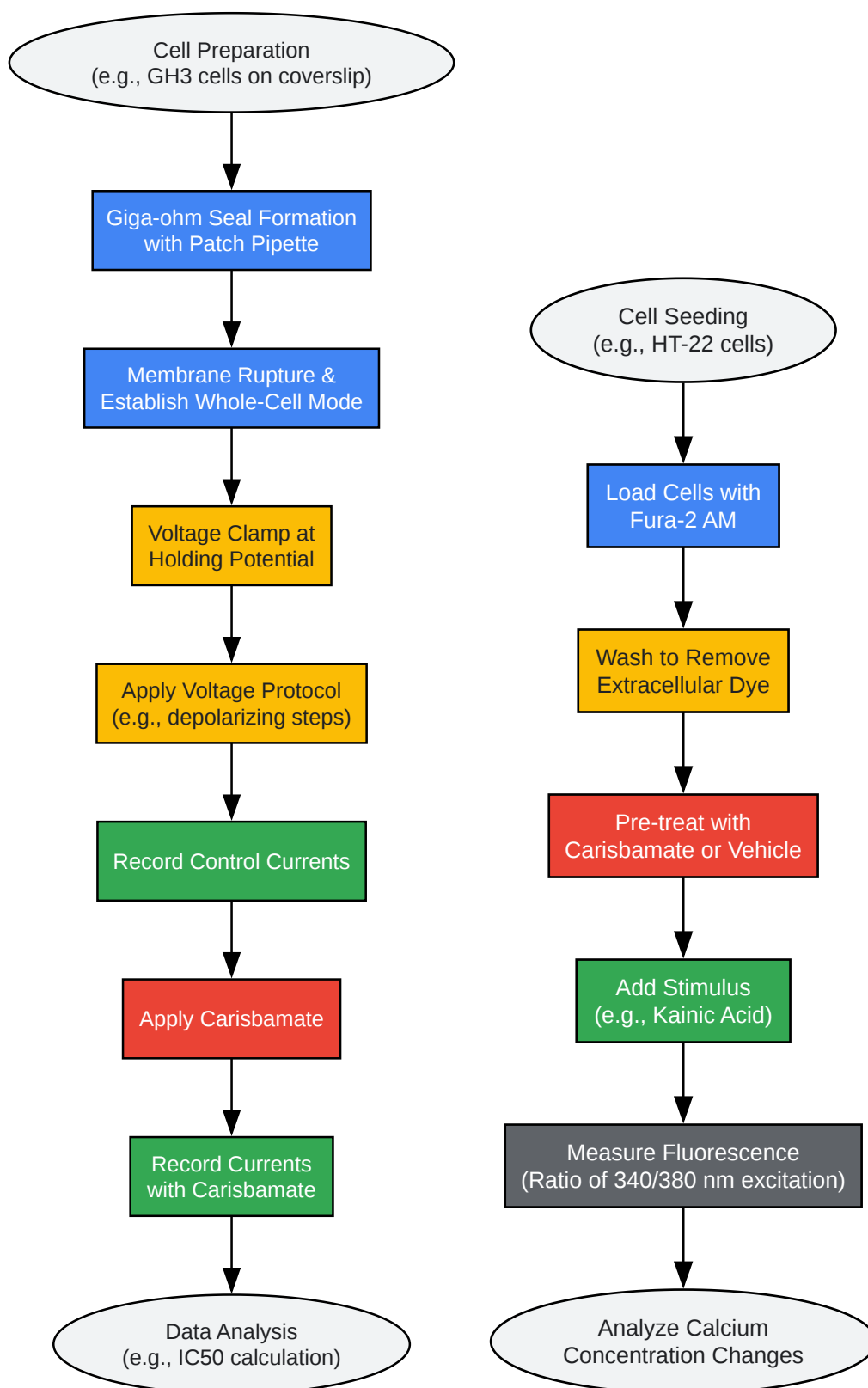
Beyond its well-documented effects on sodium channels, **Carisbamate** modulates several other key components of neuronal excitability.

### Hyperpolarization-Activated Cation Channels (HCN Channels)

**Carisbamate** has been shown to effectively suppress the hyperpolarization-activated cation current (I<sub>h</sub>) in electrically excitable cells.<sup>[1][3][6]</sup> This current, mediated by HCN channels, is a critical determinant of repetitive electrical activity in various neurons.<sup>[3][6]</sup> By inhibiting I<sub>h</sub>, **Carisbamate** can modulate cellular excitability, which likely contributes to its anticonvulsant properties.

Signaling Pathway: HCN Channel Modulation by **Carisbamate**





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)